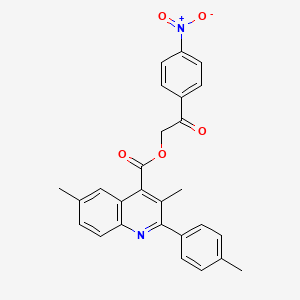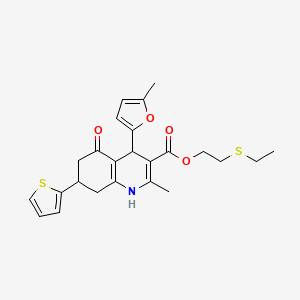![molecular formula C23H15BrO4 B3957228 7-[2-(4-bromophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one CAS No. 6625-85-0](/img/structure/B3957228.png)
7-[2-(4-bromophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one
説明
7-[2-(4-bromophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one, commonly known as BPOC, is a chemical compound that belongs to the family of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.
作用機序
The mechanism of action of BPOC is not fully understood. However, it has been suggested that BPOC may exert its biological activities through the inhibition of specific enzymes or the modulation of cellular signaling pathways. For example, BPOC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. BPOC has also been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
BPOC has been shown to exhibit various biochemical and physiological effects. For example, BPOC has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. BPOC has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. In addition, BPOC has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
実験室実験の利点と制限
BPOC has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. BPOC can also be used as a fluorescent probe for the detection of metal ions, making it a useful tool for studying metal ion homeostasis in cells. However, BPOC has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous environments. In addition, BPOC can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on BPOC. One area of interest is the development of BPOC-based materials for various applications, such as sensing and catalysis. Another area of interest is the investigation of the mechanism of action of BPOC and its potential targets in cells. Furthermore, the development of BPOC derivatives with improved solubility and bioactivity could lead to the discovery of novel therapeutic agents for the treatment of various diseases.
科学的研究の応用
BPOC has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties. BPOC has also been shown to inhibit the activity of various enzymes, such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. Furthermore, BPOC has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of novel materials.
特性
IUPAC Name |
7-[2-(4-bromophenyl)-2-oxoethoxy]-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrO4/c24-17-8-6-16(7-9-17)21(25)14-27-18-10-11-19-20(15-4-2-1-3-5-15)13-23(26)28-22(19)12-18/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJHTJZFSVKGSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387729 | |
| Record name | 7-[2-(4-Bromophenyl)-2-oxoethoxy]-4-phenyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6625-85-0 | |
| Record name | 7-[2-(4-Bromophenyl)-2-oxoethoxy]-4-phenyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-(2-fluorobenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline](/img/structure/B3957169.png)
![1-(2-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B3957183.png)
![2,6-dimethyl-4-{[(phenylsulfonyl)oxy]imino}-2,5-cyclohexadien-1-one](/img/structure/B3957190.png)

![2-(2,4-dichlorophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B3957198.png)
![6,7-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B3957199.png)
![(3,4-dihydro-1H-isochromen-1-ylmethyl){[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B3957205.png)

![N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-furamide](/img/structure/B3957218.png)
![N-[4-(acetylamino)phenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B3957220.png)
![2,5-dimethoxybenzaldehyde [3-(2-furylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3957236.png)
![4-(2-chloro-4-nitrophenyl)-2-methyl-1-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3957239.png)

![6,8-dichloro-3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B3957250.png)